molecular formula C13H13BrN4O4 B12933169 9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 88375-92-2

9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B12933169
CAS No.: 88375-92-2
M. Wt: 369.17 g/mol
InChI Key: YRHNWQFYEBZVGE-UHFFFAOYSA-N
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Description

“9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione” is a complex organic compound that features a purine base linked to a pyran ring. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyran Ring: Starting from a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS).

    Purine Base Attachment: The purine base can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyran ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The bromine atom is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In industry, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

The unique structure of “9-(4-Bromo-6-methyl-3-oxo-3,6-dihydro-2H-pyran-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione” might confer specific biological activities not seen in other similar compounds, making it a valuable subject for further research.

Properties

CAS No.

88375-92-2

Molecular Formula

C13H13BrN4O4

Molecular Weight

369.17 g/mol

IUPAC Name

9-(4-bromo-2-methyl-5-oxo-2H-pyran-6-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H13BrN4O4/c1-6-4-7(14)9(19)12(22-6)18-5-15-8-10(18)16(2)13(21)17(3)11(8)20/h4-6,12H,1-3H3

InChI Key

YRHNWQFYEBZVGE-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)C(O1)N2C=NC3=C2N(C(=O)N(C3=O)C)C)Br

Origin of Product

United States

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